4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C10H12N2S It is a derivative of benzothiadiazole, characterized by the presence of four methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole typically involves the reaction of 4,5,6,7-tetramethyl-1,2-phenylenediamine with sulfur-containing reagents. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiadiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring back to the corresponding diamine.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding diamines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. Additionally, the presence of sulfur and nitrogen atoms in the benzothiadiazole ring can facilitate coordination with metal ions, further modulating its activity .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the methyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used in organic electronics.
1,2,3-Benzothiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness: 4,5,6,7-Tetramethyl-2,1,3-benzothiadiazole is unique due to the presence of four methyl groups, which can influence its electronic properties and reactivity. This structural modification can enhance its solubility in organic solvents and improve its performance in specific applications, such as organic electronics and materials science .
Properties
CAS No. |
106148-64-5 |
---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C10H12N2S/c1-5-6(2)8(4)10-9(7(5)3)11-13-12-10/h1-4H3 |
InChI Key |
SPDOODVVIKUTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.